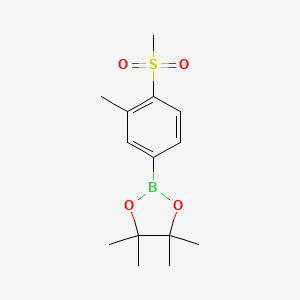

4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Description

This organoboron compound features a 1,3,2-dioxaborolane core substituted with four methyl groups at the 4,4,5,5-positions. The aryl group attached to the boron atom is a 3-methyl-4-(methylsulfonyl)phenyl moiety. The methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing substituent, while the methyl group at the 3-position provides steric bulk and mild electron-donating effects. This combination influences the compound’s reactivity in cross-coupling reactions and its electronic interactions with transition-metal catalysts .

Properties

Molecular Formula |

C14H21BO4S |

|---|---|

Molecular Weight |

296.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-4-methylsulfonylphenyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H21BO4S/c1-10-9-11(7-8-12(10)20(6,16)17)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 |

InChI Key |

QWFFEUGDAKZCAC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A common and well-documented method involves the palladium-catalyzed cross-coupling of aryl halides with pinacolborane or bis(pinacolato)diboron reagents. For example, the synthesis of related arylboronate esters bearing methylsulfonyl substituents has been achieved using:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex

- Base: Cesium carbonate or potassium acetate

- Solvents: 1,4-dioxane, water, ethanol, toluene, or acetonitrile-water mixtures

- Temperature: Typically 80–100 °C

- Atmosphere: Inert (nitrogen or argon)

Example procedure:

A mixture of 2-bromo-iodo-3-methylbenzene and 4,4,5,5-tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane with cesium carbonate and tetrakis(triphenylphosphine)palladium(0) in a dioxane-water solvent system was heated at 100 °C overnight under nitrogen. The product was isolated by filtration and purification, yielding the desired arylboronate ester with yields around 66.8% to 69%.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysts such as Ni(dppf)(o-tol)Cl have been employed in similar borylation reactions, particularly with aryl bromides, under milder conditions (80 °C, 4 hours) in 1,4-dioxane with potassium phosphate as base. This method provides an alternative to palladium catalysis with comparable efficiency.

Preparation via Borylation of Aryl Diazonium Salts

An alternative route involves the reaction of aryl diazonium salts with boron reagents. For example, the preparation of 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has been reported by reacting aryl diazonium tetrafluoroborates with pinacolborane derivatives at room temperature, followed by workup and purification.

Though direct literature on the methylsulfonyl-substituted analog is limited, this approach is adaptable to various substituted arenes and may be applicable for the target compound.

Direct Borylation Using Bis(pinacolato)diboron

Copper-Catalyzed Borylation

Copper(II) ferrite nanoparticles with potassium tert-butoxide in N,N-dimethylformamide at room temperature have been used for the borylation of aryl iodides to afford arylboronate esters with good conversion rates under green chemistry conditions.

Base-Promoted Borylation in DMSO

A method employing cesium fluoride and pyridine in dimethyl sulfoxide at 105 °C for 2 hours under inert atmosphere has been demonstrated for the borylation of aryl iodides with bis(pinacolato)diboron, yielding arylboronate esters with yields up to 81%.

Pinacol Ester Formation and Purification

The pinacol boronate ester moiety is typically formed by reaction of the boronic acid intermediate with pinacol under mild conditions (room temperature, several hours). The crude reaction mixture is often washed with aqueous copper chloride solution to remove impurities, dried over sodium sulfate, and concentrated under vacuum to afford the pure product.

Summary Table of Representative Preparation Methods

| Method Type | Catalyst/Conditions | Substrate Type | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed Suzuki-Miyaura | Pd(PPh3)4, Cs2CO3, 1,4-dioxane/H2O, 100 °C | Aryl bromide | 100 °C | 66.8–69 | Inert atmosphere, overnight reaction |

| Ni-catalyzed Suzuki-Miyaura | Ni(dppf)(o-tol)Cl, K3PO4, 1,4-dioxane, 80 °C | Aryl bromide | 80 °C | Not specified | 4 h reaction, inert atmosphere |

| Borylation of aryl diazonium salts | Pinacolborane, room temperature | Aryl diazonium tetrafluoroborate | RT | Moderate | Mild conditions, suitable for various substituents |

| Cu-catalyzed borylation | Cu ferrite nanoparticles, KOtBu, DMF, RT | Aryl iodide | RT | Not specified | Green chemistry approach |

| Base-promoted borylation | CsF, pyridine, DMSO, 105 °C | Aryl iodide | 105 °C | Up to 81 | Schlenk technique, inert atmosphere |

Additional Notes and Observations

- The methylsulfonyl substituent is electron-withdrawing and can influence the reactivity of the aryl halide in cross-coupling reactions, often requiring optimization of catalyst and base.

- The choice of catalyst and solvent system is critical to maximize yield and purity, especially for sensitive functional groups.

- Purification typically involves filtration through celite, aqueous washes, drying, and chromatographic techniques.

- Spectroscopic data (NMR, MS) confirm the identity and purity of the synthesized compound, with characteristic signals for the pinacol methyl groups and the sulfonyl substituent.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Boranes.

Substitution: Various substituted aromatic compounds, depending on the reactants used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.

Medicine: Utilized in the design of anticancer drugs and other therapeutic agents.

Industry: Applied in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and other proteins, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The table below compares key derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with varying aryl substituents:

Steric and Electronic Influences on Catalytic Reactions

- Steric Effects : Ortho-substituents (e.g., 2-Cl in ) significantly hinder catalytic cycles by blocking metal coordination. In contrast, para-substituents (e.g., 4-SO₂Me in the main compound) minimize steric interference .

- Electronic Effects : Electron-withdrawing groups (-SO₂Me, -CF₃) increase the electrophilicity of the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. However, overly strong EWGs (e.g., -CF₃) may destabilize the boronate intermediate .

Key Research Findings

Catalytic Arylation : The methylsulfonyl group enhances electrophilicity without excessive steric bulk, making the main compound superior to analogs like 4,4,5,5-tetramethyl-2-phenyl-dioxaborolane in rhodium-catalyzed reactions .

Solubility and Stability : Methylsulfonyl-substituted boronates exhibit improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to trifluoromethyl or chloro-substituted analogs .

Ligand Interactions : Steric profiles of substituents influence catalyst-ligand coordination. For example, ortho-substituents disrupt Pd(0)/Pd(II) cycles, while para-substituents maintain catalytic efficiency .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS No. 1864802-09-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H21BO4S

- Molecular Weight : 296.19 g/mol

- Structure : The compound features a dioxaborolane ring with a sulfonyl group attached to a phenyl ring, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and anticancer properties. Below are key findings from the literature:

Antibacterial Activity

Recent studies have explored the antibacterial properties of dioxaborolane derivatives against resistant bacterial strains. For instance:

- Inhibition of β-lactamases : Compounds similar to 4,4,5,5-tetramethyl dioxaborolanes have shown effectiveness in inhibiting class A and C β-lactamases. This inhibition is crucial in restoring the efficacy of β-lactam antibiotics against resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .

Anticancer Activity

In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines:

- Growth Inhibition : Compounds derived from dioxaborolanes have demonstrated significant growth inhibition in various cancer cell lines while sparing non-tumorigenic cells. This selectivity suggests potential for therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Detailed Case Study

A study published in a peer-reviewed journal investigated the structure-activity relationship (SAR) of various dioxaborolane derivatives. The researchers synthesized multiple analogs and tested their biological activities against resistant strains of bacteria and cancer cell lines. The findings revealed that modifications to the sulfonyl group significantly impacted both antibacterial potency and selectivity towards cancer cells .

The mechanism by which 4,4,5,5-tetramethyl dioxaborolane exerts its biological effects is still under investigation. Preliminary data suggest that:

- Inhibition of Enzymatic Activity : The presence of the boron atom may facilitate interactions with active sites of enzymes involved in bacterial resistance mechanisms.

- Induction of Apoptosis : In cancer cells, derivatives may trigger apoptotic pathways leading to cell death.

Q & A

Basic: What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. A validated protocol involves reacting a boronic acid precursor (e.g., 3-methyl-4-(methylsulfonyl)phenylboronic acid) with pinacol under anhydrous conditions. For example, General Procedure A (adapted from literature) uses 4-substituted benzaldehyde derivatives, pinacol boronate esters, and transition-metal catalysts (e.g., Pd or Ir) in inert atmospheres. Purification is achieved via column chromatography (hexanes/EtOAc with 0.25% Et₃N) to isolate the product in moderate yields (27% reported for analogous compounds) .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H, ¹³C, and ¹¹B NMR to confirm boronate ester formation and substituent positions.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at 338.18 g/mol).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related dioxaborolanes (e.g., bond angles and distances reported for ferrocenylphenyl derivatives) .

- HPLC or GC : To assess purity (>95% typical for research-grade samples) .

Basic: What are the primary research applications of this compound in organic synthesis?

This boronate ester is widely used as:

- Cross-coupling partner : In Ir-catalyzed photoredox reactions for C–C or C–heteroatom bond formation, leveraging its stability under oxidative conditions .

- Protease inhibitor precursor : For synthesizing α-aminoboronic acids via nucleophilic substitution or transmetalation .

- Building block : In medicinal chemistry for modifying aryl/heteroaryl scaffolds (e.g., morpholine-functionalized derivatives) .

Advanced: How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate ester?

Optimization strategies include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl partners.

- Solvent effects : Use toluene/water mixtures for biphasic conditions or DMF for polar substrates.

- Additives : K₂CO₃ or CsF to enhance transmetalation efficiency.

- Temperature control : 80–100°C for 12–24 hours under N₂/Ar.

Contradictions in yield data (e.g., 27% vs. >50% in similar reactions) may arise from steric hindrance from the methylsulfonyl group, requiring iterative ligand screening .

Advanced: How should researchers address discrepancies in reactivity data between this compound and analogous boronate esters?

Contradictions often stem from:

- Electronic effects : The electron-withdrawing methylsulfonyl group reduces nucleophilicity compared to non-sulfonylated analogs, slowing transmetalation.

- Steric factors : Ortho-methyl groups may hinder catalyst access.

- Purity issues : Trace moisture or residual solvents (e.g., THF) can deactivate catalysts. Validate purity via ¹H NMR (absence of ~1.3 ppm pinacol peaks) and Karl Fischer titration .

Advanced: What mechanistic insights guide the use of this compound in photoredox catalysis?

Under Ir-catalyzed conditions (e.g., [Ir(ppy)₃]), the boronate ester acts as a radical precursor. Mechanistic studies suggest:

- Single-electron oxidation generates a boronate radical, enabling C–H functionalization.

- Spin-trapping experiments (e.g., TEMPO) confirm radical intermediates.

- DFT calculations model bond dissociation energies (BDEs) to predict regioselectivity in coupling reactions .

Safety & Handling: What precautions are necessary when handling this compound?

- Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis .

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.

- Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic decomposition .

- Waste disposal : Incinerate in compliance with halogen-free waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.